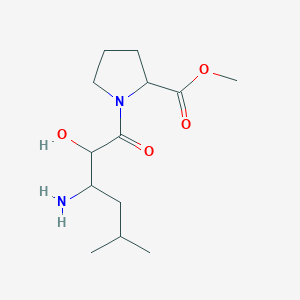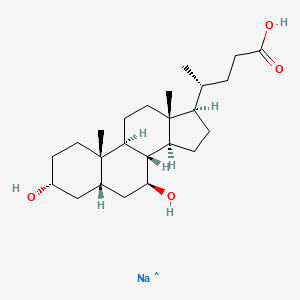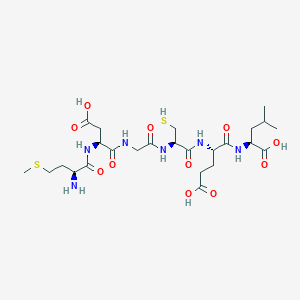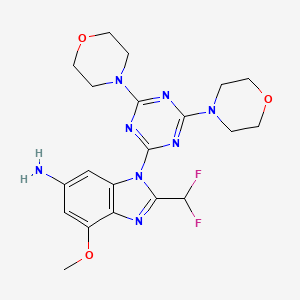
2-(Difluoromethyl)-3-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-7-methoxybenzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 10w is a substituted pyrazolo [1,5-a] pyrimidine amide derivative known for its significant anticancer activity, particularly against HeLa cell lines. It has an IC50 value of less than 10 µM, indicating its potency in inhibiting cancer cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 10w involves the formation of a pyrazolo [1,5-a] pyrimidine core, followed by the introduction of various substituents to enhance its biological activity. The synthetic route typically includes:
Formation of the Pyrazolo [1,5-a] Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Various substituents are introduced to the core structure through substitution reactions, often using reagents like halides and amines.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of Compound 10w follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large quantities of precursors are reacted in batch reactors.
Continuous Flow Synthesis: For more efficient production, continuous flow reactors may be used to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Compound 10w undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions are common, where different substituents can be introduced to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides, amines, and other nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of Compound 10w, each with potentially different biological activities .
Scientific Research Applications
Compound 10w has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of pyrazolo [1,5-a] pyrimidine derivatives.
Biology: Its anticancer properties make it a valuable tool in cancer research, particularly in studying its effects on HeLa cells.
Medicine: Potential therapeutic applications are being explored, especially in the development of anticancer drugs.
Industry: It is used in the synthesis of other biologically active compounds and as a reference standard in analytical chemistry .
Mechanism of Action
Compound 10w exerts its effects through several mechanisms:
Molecular Targets: It targets specific proteins and enzymes involved in cancer cell proliferation.
Pathways Involved: It modulates signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell growth.
Binding Interactions: The compound binds to its molecular targets, disrupting their normal function and leading to cell death
Comparison with Similar Compounds
Similar Compounds
ZSTK474: A similar pyrazolo [1,5-a] pyrimidine derivative with anticancer activity.
Other Pyrazolo [1,5-a] Pyrimidine Derivatives: Various derivatives with different substituents exhibit similar biological activities.
Uniqueness
Compound 10w is unique due to its specific substituents, which confer high potency and selectivity against HeLa cells. Its IC50 value of less than 10 µM highlights its effectiveness compared to other similar compounds .
Properties
Molecular Formula |
C20H24F2N8O3 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-7-methoxybenzimidazol-5-amine |
InChI |
InChI=1S/C20H24F2N8O3/c1-31-14-11-12(23)10-13-15(14)24-17(16(21)22)30(13)20-26-18(28-2-6-32-7-3-28)25-19(27-20)29-4-8-33-9-5-29/h10-11,16H,2-9,23H2,1H3 |
InChI Key |
GVCOXBXPKBZDEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(N2C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


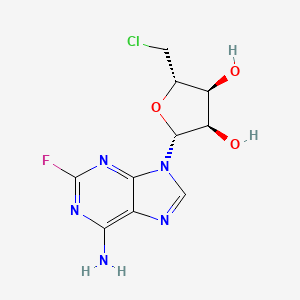
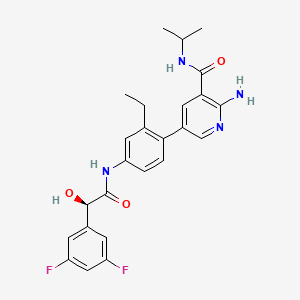
![1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B10830337.png)
![5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B10830338.png)
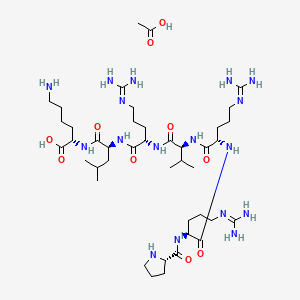

![(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane;sulfuric acid](/img/structure/B10830357.png)
![(1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830359.png)

![1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one](/img/structure/B10830374.png)
![16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B10830389.png)
